(2Z)-2-[(4-chloro-2-fluorophenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide
Description
This compound is a chromene-carboxamide derivative featuring a substituted phenylimino group and a pyridylmethyl substituent. Its structure includes:
- 8-methoxy substituent: Influences electron density and solubility.
- 6-methylpyridin-2-yl group: Contributes to hydrogen bonding and π-π stacking interactions.
Properties
IUPAC Name |
2-(4-chloro-2-fluorophenyl)imino-8-methoxy-N-(6-methylpyridin-2-yl)chromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClFN3O3/c1-13-5-3-8-20(26-13)28-22(29)16-11-14-6-4-7-19(30-2)21(14)31-23(16)27-18-10-9-15(24)12-17(18)25/h3-12H,1-2H3,(H,26,28,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RILBHVJRAIAHAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=CC3=C(C(=CC=C3)OC)OC2=NC4=C(C=C(C=C4)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClFN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2Z)-2-[(4-chloro-2-fluorophenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide is a derivative of the chromene family, which has garnered attention due to its potential biological activities. This article aims to explore its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Biological Activity Overview
Research into the biological activity of this compound indicates several promising effects, particularly in the fields of cancer treatment and antimicrobial activity. The following sections detail specific areas of activity.
Anticancer Activity
Several studies have indicated that chromene derivatives exhibit significant anticancer properties. For example, a series of coumarin derivatives, closely related to chromenes, demonstrated potent inhibitory effects against various cancer cell lines:
- HepG2 Cell Line : Compounds similar to the target compound showed IC50 values ranging from 2.62 to 4.85 μM, indicating strong cytotoxicity against liver cancer cells .
- HeLa Cell Line : The same derivatives exhibited even lower IC50 values (0.39–0.75 μM), comparable to established chemotherapeutics like doxorubicin .
Antimicrobial Activity
The antimicrobial potential of chromene derivatives has also been explored. Although specific data on the target compound is limited, related studies have shown that certain chromene carboxamide derivatives possess antimicrobial properties against various pathogens:
- Minimum Inhibitory Concentration (MIC) : Some derivatives achieved MIC values as low as 1 µg/mL against Helicobacter pylori, indicating a promising avenue for further exploration in antibacterial applications .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Enzyme Inhibition : Many chromene derivatives act by inhibiting key enzymes involved in cancer cell proliferation and survival. For instance, molecular docking studies suggest that these compounds can bind effectively to active sites of enzymes such as CK2, which is implicated in cancer cell growth .
- Induction of Apoptosis : Research has shown that certain derivatives can promote apoptosis in tumor cells through various pathways, including cell cycle arrest at the G2/M phase .
- Antioxidant Activity : Some studies suggest that chromene compounds may exhibit antioxidant properties, thereby reducing oxidative stress in cells and contributing to their anticancer effects .
Case Studies and Experimental Findings
A selection of case studies highlights the biological activity of related compounds:
| Study | Compound | Activity | IC50 Value |
|---|---|---|---|
| Coumarin Derivative | HepG2 Cancer Cells | 2.62–4.85 μM | |
| Coumarin Derivative | HeLa Cancer Cells | 0.39–0.75 μM | |
| Chromene Carboxamide | H. pylori | 1 µg/mL |
These findings underscore the potential of chromene derivatives, including the target compound, in therapeutic applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s activity and physicochemical properties are influenced by substituent variations. Below is a comparative analysis with key analogs:
¹ Calculated based on molecular formula.
Physicochemical and Spectroscopic Comparisons
- NMR Analysis: highlights that substituent-induced chemical shift changes (e.g., in regions A and B of chromene derivatives) correlate with electronic and steric effects . For the target compound, the 8-methoxy group likely deshields adjacent protons, while the 4-Cl-2-F-phenylimino group may cause anisotropic shielding.
- Solubility : The pyridylmethyl group in the target compound enhances aqueous solubility relative to the THF-methyl analog .
Computational and Crystallographic Insights
- Structural Modeling : Tools like SHELX and ORTEP-3 are critical for resolving Z/E isomerism and hydrogen-bonding networks in similar chromene-carboxamides.
- Lumping Strategy : suggests that substituent variations in chromene-carboxamides (e.g., Cl vs. OMe) can be grouped based on shared reactivity or bioactivity profiles .
Research Findings and Implications
- Bioactivity Predictions : The pyridylmethyl group in the target compound may enhance binding to kinase ATP pockets, as seen in structurally related benzamide derivatives .
- Synthetic Feasibility : The acetylated analog demonstrates simpler synthesis but lower metabolic stability due to the absence of chloro substituents.
- SAR Trends: Chlorine at position 4 (phenylimino) and methoxy at position 8 (chromene) synergistically improve target affinity in related compounds .
Q & A
Q. Key Considerations :
Q. Table 1: Comparison of Synthetic Methods
| Method | Reagents | Advantages | Limitations | Reference |
|---|---|---|---|---|
| Acyl Chloride Activation | SOCl₂, amine | High reactivity | Moisture-sensitive | |
| Coupling Reagents | DCC, HOBt | Mild conditions, fewer side products | Costly reagents |
Basic: How should researchers handle and store this compound to ensure stability?
Q. Answer :
- Storage : Store in airtight, light-resistant containers at –20°C to prevent degradation. Similar amides in and show sensitivity to humidity and heat.
- Handling : Use PPE (gloves, lab coat) and work in a fume hood. In case of skin contact, wash immediately with soap and water (see Safety Data Sheets in ).
- Stability Testing : Conduct accelerated stability studies (40°C/75% RH for 6 months) and monitor via HPLC for degradation products .
Advanced: What analytical techniques are critical for confirming structure and purity?
Q. Answer :
Q. Table 2: Analytical Workflow
Advanced: How can computational methods predict reactivity and interaction with biological targets?
Q. Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Use software like Gaussian with B3LYP/6-31G* basis set .
- Molecular Docking : Simulate binding to targets (e.g., kinases) using AutoDock Vina. The 4-chloro-2-fluorophenyl group may engage in hydrophobic interactions, as seen in pyridazinone derivatives ().
- MD Simulations : Model stability in aqueous solution (AMBER force field) to assess solubility and aggregation risks .
Advanced: What strategies optimize biological activity through structural modifications?
Q. Answer :
- Bioisosteric Replacement : Replace the 6-methylpyridinyl group with quinoline (enhanced π-stacking) or morpholine (improved solubility) based on marine-derived amides in .
- Substituent Tuning : Introduce electron-withdrawing groups (e.g., nitro) at the 4-chloro-2-fluorophenyl ring to modulate electron density and binding affinity .
- Prodrug Design : Mask the methoxy group as a phosphate ester to enhance bioavailability, inspired by prodrug strategies for phenolic compounds .
Advanced: How can researchers resolve contradictions in reported biological activity data?
Q. Answer :
- Standardize Assays : Replicate studies using identical cell lines (e.g., HeLa for cytotoxicity) and protocols ( reports variability in anti-proliferative activity across cell types).
- Dose-Response Analysis : Perform IC50 determinations in triplicate to assess potency consistency.
- Meta-Analysis : Compare results with structurally similar compounds (e.g., chromene-carboxamides in ) to identify trends in substituent-activity relationships .
Advanced: What in vitro models are suitable for evaluating its mechanism of action?
Q. Answer :
- Enzyme Inhibition Assays : Test against kinases (e.g., EGFR) using fluorescence polarization, given the pyridinyl moiety’s potential ATP-binding affinity .
- Cell-Based Assays :
- Anti-inflammatory : Measure IL-6 suppression in LPS-stimulated macrophages (aligns with marine amide studies in ).
- Antibacterial : Use Pseudomonas aeruginosa biofilm models to assess anti-quorum sensing activity .
- Cytotoxicity Screening : Employ MTT assays on cancer cell lines (e.g., MCF-7) with doxorubicin as a positive control .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
